molecular formula C10H8ClN3 B1348251 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine CAS No. 370571-25-8

6-Chloro-N-(pyridin-3-YL)pyridin-2-amine

Cat. No. B1348251
M. Wt: 205.64 g/mol
InChI Key: NUFDTAFXFJULSE-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Characterization

  • A novel methodology for the preparation of 6-substituted pyridin-3-yl C-nucleosides using 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine as a key intermediate was developed. This process involves palladium-catalyzed cross-coupling reactions, aminations, and alkoxylations, providing a versatile approach for synthesizing nucleoside analogues with potential applications in nucleic acid chemistry and drug development (Joubert et al., 2007).

  • Another study explored the synthesis of 6-substituted 2(1H)-pyridon-3-yl C-2′-deoxyribonucleosides, further highlighting the utility of 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine in generating nucleoside derivatives. These compounds show potential for chemical biology applications despite their instability, indicating a need for further investigation into their properties and applications (Chapuis et al., 2012).

  • Research into the rearrangements during aminations of halopyridines, involving a pyridyne intermediate, provided insights into the chemical behavior and potential reactivity of pyridine derivatives, including those related to 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine. This work contributes to a deeper understanding of the mechanisms underlying the synthesis of aminated pyridine compounds, which could be beneficial in designing novel synthetic routes for pharmaceuticals and materials science (Pieterse & Hertog, 2010).

Applications in Chemical Biology and Materials Science

  • The development of new 1-substituted 5-aminotetrazole energetic derivatives using 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine showcases its role in the synthesis of high-energy materials. These compounds exhibit significant thermal stability and explosive properties, indicating their potential use in propellants and explosives (Zhao Ku, 2015).

  • The study on protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including derivatives of 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine, provides valuable insights into the structural and electronic properties of these compounds. This research contributes to the understanding of intermolecular interactions in solid-state chemistry and could inform the design of materials with specific properties (Böck et al., 2021).

Safety And Hazards

The safety and hazards associated with “6-Chloro-N-(pyridin-3-YL)pyridin-2-amine” are not clear from the available literature.


Future Directions

The compound has potential applications in various fields. For instance, it can be used in the synthesis of pyridine-containing biaryls6. It can also be used in the oxyfunctionalization of pyridine derivatives7. Further research is needed to explore its potential applications and to understand its safety and hazards.


properties

IUPAC Name

6-chloro-N-pyridin-3-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFDTAFXFJULSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(pyridin-3-YL)pyridin-2-amine

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